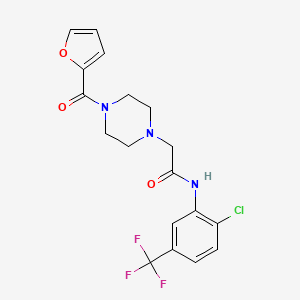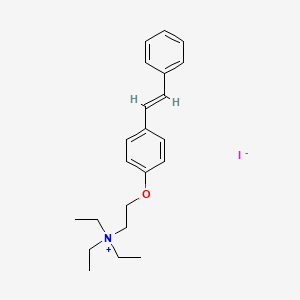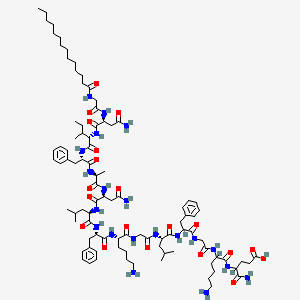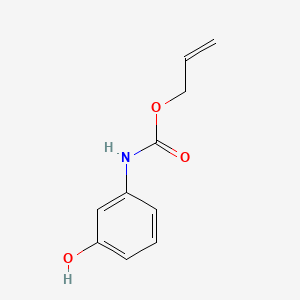
ML348
Overview
Description
It has an inhibitory concentration (IC50) of 210 nanomolar for LYPLA1 and barely inhibits LYPLA2 . This compound is primarily used in scientific research to study the functions of APT1 and LYPLA1 enzymes.
Mechanism of Action
Target of Action
ML348 is a selective and reversible inhibitor of acyl-protein thioesterase 1 (APT1)/lysophospholipase 1 (LYPLA1) . It exhibits 14-fold selectivity for LYPLA1 over LYPLA2 . These enzymes play crucial roles in lipid metabolism and signal transduction.
Mode of Action
This compound acts as a substrate-competitive, reversible inhibitor of APT1/LYPLA1 . It binds to these enzymes, inhibiting their activity. The IC50 value, a measure of the effectiveness of this compound in inhibiting LYPLA1, is 210 nM .
Pharmacokinetics
It has been shown that this compound can effectively inhibit cellular apt1 activity in cultures and in mice in vivo .
Result of Action
This compound shows potent and selective activity in vivo, inhibiting LYPLA1 enzymes in heart, kidney, and lung in mice .
Biochemical Analysis
Biochemical Properties
The IC50 value of ML348 for LYPLA1 is 210 nM . This interaction affects the palmitoylation cycle of proteins, which is a crucial post-translational modification that regulates protein localization and function .
Cellular Effects
In cellular contexts, this compound has been shown to selectively inhibit LYPLA1 in cultured cells . This inhibition can influence cell function by modulating the palmitoylation status of proteins, which can impact cell signaling pathways and cellular metabolism . For instance, this compound has been shown to affect the signaling of RAS proteins by modulating their palmitoylation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the APT1 enzyme, thereby inhibiting its activity . This inhibition disrupts the palmitoylation cycle of proteins, leading to changes in protein localization and function . The exact binding interactions between this compound and APT1 have been elucidated through high-resolution crystallography .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in cultured cells, the inhibition of LYPLA1 by this compound has been observed to be reversible
Dosage Effects in Animal Models
In animal models, this compound has been shown to have potent and selective activity in vivo, inhibiting LYPLA1 enzymes in heart, kidney, and lung tissues . The dosage used in these studies was 50 mg/kg, administered via intraperitoneal injection
Metabolic Pathways
This compound is involved in the regulation of protein palmitoylation, a key metabolic pathway in cells . By inhibiting the enzyme APT1, this compound can disrupt the palmitoylation cycle of proteins, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its role in modulating protein palmitoylation, it is likely that this compound can influence the subcellular localization of various proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML348 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: The core structure is synthesized by reacting 2-chloro-5-(trifluoromethyl)aniline with 2-furoyl chloride in the presence of a base such as triethylamine.
Introduction of the piperazine ring: The intermediate product is then reacted with 1-boc-piperazine to introduce the piperazine ring.
Deprotection and final coupling: The boc-protecting group is removed using an acid such as trifluoroacetic acid, followed by coupling with 2-chloroacetyl chloride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: ML348 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: Substitution reactions are common, where functional groups in this compound can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups.
Scientific Research Applications
ML348 has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of acyl-protein thioesterase 1 and lysophospholipase 1 enzymes.
Biology: Employed in cell viability assays to understand the role of APT1 and LYPLA1 in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where APT1 and LYPLA1 are implicated.
Industry: Utilized in the development of enzyme inhibitors and as a reference compound in biochemical assays.
Comparison with Similar Compounds
ML349: Another selective inhibitor of acyl-protein thioesterase 1 and lysophospholipase 1, with similar inhibitory properties.
Palmostatin B: A dual inhibitor of acyl-protein thioesterase 1 and acyl-protein thioesterase 2, used in studies involving NRAS mutant melanoma cells.
Uniqueness of ML348: this compound is unique due to its high selectivity and reversible inhibition of acyl-protein thioesterase 1 and lysophospholipase 1. It has a lower inhibitory concentration (IC50) compared to similar compounds, making it a potent inhibitor for research purposes .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N3O3/c19-13-4-3-12(18(20,21)22)10-14(13)23-16(26)11-24-5-7-25(8-6-24)17(27)15-2-1-9-28-15/h1-4,9-10H,5-8,11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKNHBBDOIMFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899713-86-1 | |
| Record name | 899713-86-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,2R,3R,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1676573.png)










